molecular formula C13H22O4 B14475516 Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate CAS No. 67728-51-2

Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate

Cat. No.: B14475516
CAS No.: 67728-51-2
M. Wt: 242.31 g/mol
InChI Key: PRFRIJTXICLPRQ-UHFFFAOYSA-N
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Description

Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate is a synthetic compound with significant applications in various fields. It is a derivative of prostaglandin, a group of physiologically active lipid compounds. This compound is known for its role in medical and pharmaceutical research, particularly in the development of drugs for gastrointestinal and reproductive health.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate can be synthesized through several methods. One common approach involves the use of dibenzyl malonate as a starting material. The synthesis typically involves three steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate involves its interaction with specific molecular targets and pathways. As a prostaglandin analog, it binds to prostaglandin receptors on cell surfaces, leading to various physiological effects. These effects include modulation of inflammation, regulation of gastric acid secretion, and induction of uterine contractions .

Comparison with Similar Compounds

Similar Compounds

    Misoprostol: A synthetic prostaglandin E1 analog used for preventing gastric ulcers and inducing labor.

    Dinoprostone: Another prostaglandin E2 analog used for cervical ripening and labor induction.

Uniqueness

Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate is unique due to its specific structural features and functional groups, which confer distinct biological activities. Its ability to interact with prostaglandin receptors makes it valuable in medical research and drug development .

Properties

CAS No.

67728-51-2

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate

InChI

InChI=1S/C13H22O4/c1-17-12(15)8-4-2-3-5-9-13(16)10-6-7-11(13)14/h16H,2-10H2,1H3

InChI Key

PRFRIJTXICLPRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1(CCCC1=O)O

Origin of Product

United States

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